molecular formula C14H13ClO B13007857 4-(3-Chloro-4-methylphenyl)benzyl alcohol CAS No. 885963-00-8

4-(3-Chloro-4-methylphenyl)benzyl alcohol

Cat. No.: B13007857
CAS No.: 885963-00-8
M. Wt: 232.70 g/mol
InChI Key: FTWGMAWSUAURET-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)benzyl alcohol is an organic compound with the molecular formula C14H13ClO It is a derivative of benzyl alcohol, where the benzyl group is substituted with a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)benzyl alcohol typically involves the reaction of 3-chloro-4-methylbenzyl chloride with benzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(3-Chloro-4-methylphenyl)benzaldehyde or 4-(3-Chloro-4-methylphenyl)benzoic acid.

    Reduction: 4-(3-Chloro-4-methylphenyl)toluene.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)benzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)benzyl alcohol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-methylphenyl)benzoic acid
  • 4-(3-Chloro-4-methylphenyl)benzaldehyde
  • 4-(3-Chloro-4-methylphenyl)toluene

Uniqueness

4-(3-Chloro-4-methylphenyl)benzyl alcohol is unique due to the presence of both the benzyl alcohol and the 3-chloro-4-methylphenyl groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

885963-00-8

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

[4-(3-chloro-4-methylphenyl)phenyl]methanol

InChI

InChI=1S/C14H13ClO/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8,16H,9H2,1H3

InChI Key

FTWGMAWSUAURET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)Cl

Origin of Product

United States

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